Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound featuring a carbamate group linked to a phenylsulfonyl moiety, which is further substituted with a pyrrolidine ring bearing a benzo[d][1,3]dioxole (methylenedioxyphenyl) group.
Properties
IUPAC Name |
methyl N-[4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-19(22)20-15-3-5-16(6-4-15)28(23,24)21-9-8-14(11-21)13-2-7-17-18(10-13)27-12-26-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZCDDSOHTUSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines. The primary target of these compounds is often tubulin, a protein that forms microtubules and plays a crucial role in cell division.
Mode of Action
They either suppress tubulin polymerization or stabilize the microtubule structure. This causes a mitotic blockade, leading to cell apoptosis.
Biochemical Pathways
The compound likely affects the microtubule assembly pathway. By interacting with tubulin, it can disrupt the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption can lead to cell cycle arrest and ultimately apoptosis.
Biological Activity
Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a carbamate functional group linked to a sulfonamide moiety and a benzo[d][1,3]dioxole structure. The synthesis typically involves multi-step reactions, including the formation of the benzo[d][1,3]dioxole and pyrrolidine segments. A common synthetic route includes the use of palladium-catalyzed cross-coupling techniques to form the desired sulfonamide linkage .
2.1 Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, studies have demonstrated that such compounds can target pathways involved in tumor growth and metastasis .
2.2 Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and possibly acting as anti-inflammatory agents by modulating immune responses .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Effects : The presence of the dioxole moiety might contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
4.1 In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell viability.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Significant cytotoxicity |
| MDA-MB-231 | 20 | Moderate cytotoxicity |
4.2 In Vivo Studies
Preliminary in vivo studies suggest that similar compounds can reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor tissues .
5. Conclusion
The biological activity of this compound is promising, particularly in the realms of oncology and infectious disease treatment. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Pharmacological Uses
Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that compounds similar to methyl carbamate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines .
Neuroscience Research
The pyrrolidine ring in the compound may contribute to neuroprotective effects. Recent studies have explored the use of similar compounds in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter release and provide protective effects against neuronal damage .
Drug Development
Given its unique structure, this compound serves as a lead compound for synthesizing new drugs. Medicinal chemists are actively modifying its structure to enhance efficacy and reduce side effects in clinical applications .
Case Study 1: Anticancer Activity
A study published in ACS Omega examined the anticancer properties of related sulfonamide compounds. The research found that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations . This suggests that this compound could have similar or enhanced effects.
Case Study 2: Neuroprotective Effects
In a study focused on neuroprotection, researchers investigated the effects of pyrrolidine derivatives on neuronal cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers, supporting their potential use in neurodegenerative disease therapies .
Data Tables
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Significant IC50 values in breast cancer studies |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Inhibition observed in vitro studies |
| Neuroprotection | Protection against oxidative stress | Reduced cell death in neuronal cultures |
| Drug Development | Lead for new drug synthesis | Ongoing modifications to enhance pharmacological properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other derivatives are analyzed below, focusing on synthesis, bioactivity, and molecular features.
Benzenesulfonamide-Pyrazoline Derivatives
- Example Compounds : 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9) .
- Structural Comparison :
- Shared Features : Sulfonamide group, aromatic systems.
- Differences : Target compound replaces pyrazoline with pyrrolidine and incorporates a carbamate instead of a hydroxyl group.
- Bioactivity: Pyrazoline derivatives exhibit carbonic anhydrase inhibition (IC₅₀: 12–85 nM) and cytotoxicity against cancer cells (e.g., MCF-7, HeLa). The target compound’s carbamate may enhance metabolic stability compared to phenolic hydroxyl groups .
Diphenyl Acrylonitrile Derivatives
- Example Compounds :
- Structural Comparison :
- Shared Features : Benzo[d][1,3]dioxole group, sulfonamide/acrylonitrile substituents.
- Differences : Target compound lacks the acrylonitrile moiety but includes a pyrrolidine-sulfonyl-carbamate system, likely altering electronic properties and solubility.
- Synthesis : Both classes use DMSO-d6 as a solvent and column chromatography for purification. The target compound’s pyrrolidine ring may require more complex cyclization steps .
Thiazol-Cyclopropane Carboxamide Derivatives
- Example Compounds :
- Structural Comparison: Shared Features: Benzo[d][1,3]dioxole, pyrrolidine, and aromatic systems.
- Bioactivity : Compound 44 showed moderate kinase inhibition in biochemical assays. The carbamate group in the target compound may confer protease resistance compared to amide linkages .
Carbamate-Based Pesticides
- Example Compounds: Methyl ((4-aminophenyl)sulfonyl)carbamate (asulam) Methyl 1H-benzimidazol-2-ylcarbamate (carbendazim) .
- Structural Comparison :
- Shared Features : Methyl carbamate group.
- Differences : Target compound’s sulfonyl-pyrrolidine-benzo[d][1,3]dioxole system distinguishes it from simpler pesticidal carbamates.
- Bioactivity : Asulam and carbendazim act as herbicides and fungicides, respectively. The target compound’s complex structure may expand its mode of action but could increase mammalian toxicity risks .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Molecular Properties
| Compound Class | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~450 | 2.8 | <0.1 |
| Benzenesulfonamide-Pyrazoline | 350–420 | 1.5–3.0 | 0.5–2.0 |
| Diphenyl Acrylonitrile | 300–380 | 3.0–4.5 | <0.1 |
| Thiazol-Cyclopropane | 500–550 | 2.5–3.5 | <0.1 |
| Pesticidal Carbametes | 200–250 | 1.0–2.0 | 5–10 |
Key Research Findings and Implications
- Bioactivity Potential: The target compound’s hybrid structure may combine the enzyme-inhibitory properties of sulfonamides with the metabolic stability of carbamates .
- Synthetic Challenges : Its pyrrolidine-sulfonyl-carbamate system requires multi-step synthesis, similar to thiazol-cyclopropane derivatives, but with lower reported yields (e.g., 20–21% for compound 44) .
- Toxicity Considerations : While pesticidal carbamates like carbendazim are low in mammalian toxicity, the target compound’s complexity warrants rigorous safety profiling .
Q & A
Basic: What are the established synthetic routes for Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate?
Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting a pyrrolidine derivative (e.g., 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine) with a sulfonyl chloride group attached to a phenyl ring.
Carbamate Formation : Introducing the methyl carbamate group via reaction with methyl chloroformate or similar reagents under anhydrous conditions (e.g., DMSO-d6 as a solvent) .
Purification : Column chromatography (silica gel, eluent gradients) is commonly used to isolate the final product, with structural confirmation via H NMR and C NMR .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H NMR (300–500 MHz) to identify proton environments (e.g., sulfonyl and carbamate groups) and C NMR for carbon backbone verification .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=O stretch of carbamate at ~1700 cm, S=O stretch at ~1350–1150 cm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Solvent Selection : Anhydrous solvents (e.g., DMF, DMSO) minimize side reactions during sulfonylation and carbamate formation .
- Temperature Control : Step-wise temperature adjustments (e.g., 0–5°C for carbamate coupling, room temperature for sulfonylation) to stabilize intermediates .
- Catalyst Use : Lewis acids (e.g., TEA) may enhance reaction efficiency in sulfonylation steps .
- Purity Monitoring : TLC at each step to track reaction progress and adjust stoichiometry .
Advanced: What computational approaches are used to predict biological interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Simulates binding affinities with enzymes (e.g., carbonic anhydrase) or receptors, leveraging structural motifs like the sulfonyl group for target engagement .
- Molecular Dynamics (MD) : Assesses conformational stability in biological environments (e.g., solvation effects) .
Advanced: How should discrepancies in reported physicochemical data (e.g., melting points) be resolved?
Answer:
- Comparative Analysis : Cross-reference NMR chemical shifts (e.g., δ 3.8–4.2 ppm for methyl carbamate protons) and IR peaks across studies .
- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting melting points .
- Crystallography : Single-crystal X-ray diffraction (if feasible) for definitive structural confirmation .
Basic: What key physicochemical properties are documented for this compound?
Answer:
- Molecular Weight : ~411.9 g/mol (calculated from formula CHNOS) .
- Stability : Moderate stability under standard conditions; sensitive to moisture due to carbamate group .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) based on sulfonyl and carbamate groups .
Advanced: What biological targets are hypothesized for this compound?
Answer:
- Enzyme Inhibition : The sulfonyl group may target serine proteases or carbonic anhydrases, as seen in structurally related benzenesulfonamides .
- Receptor Binding : The benzo[d][1,3]dioxole moiety could interact with GPCRs or neurotransmitter transporters, analogous to psychoactive compounds .
- Cytotoxicity Screening : Derivatives with similar pyrrolidine-sulfonyl scaffolds show activity in cancer cell lines, suggesting DNA intercalation or topoisomerase inhibition .
Advanced: How do substituent variations impact pharmacological activity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO, -Cl) : Enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity .
- Phenyl Ring Modifications : Substitutions at the 4-position (e.g., methoxy, fluoro) improve blood-brain barrier penetration in neuroactive analogs .
- Carbamate vs. Amide : Carbamate groups generally improve metabolic stability compared to amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
